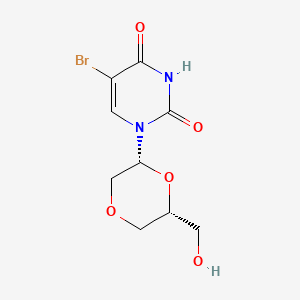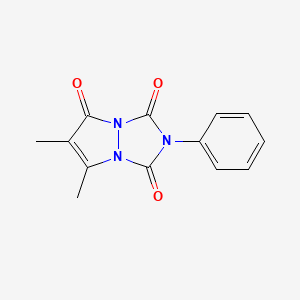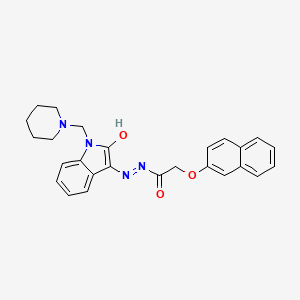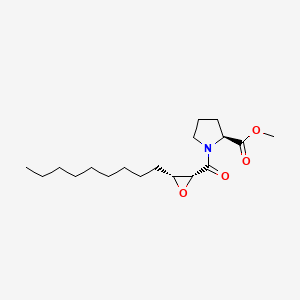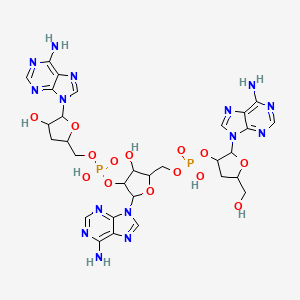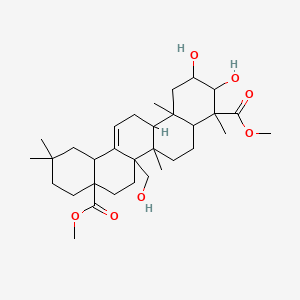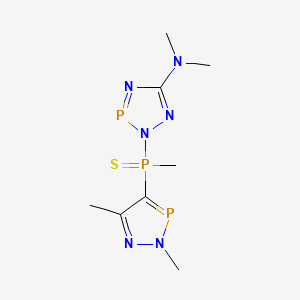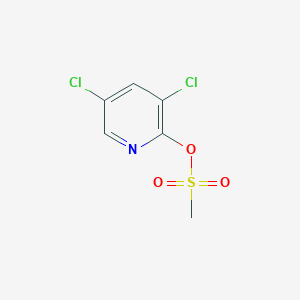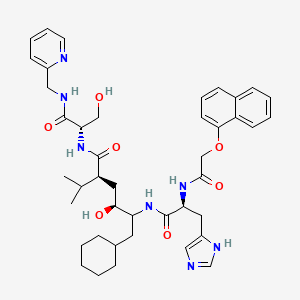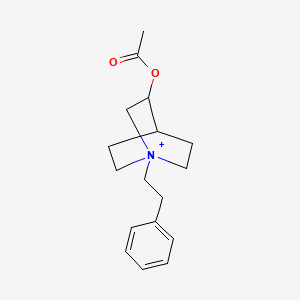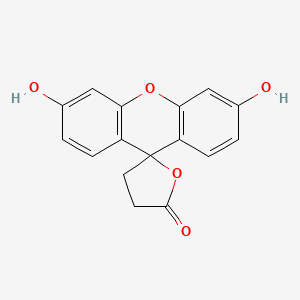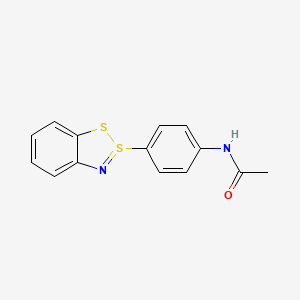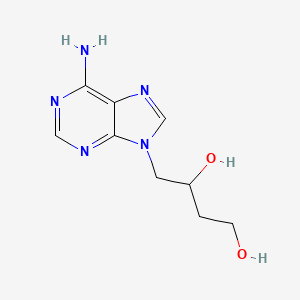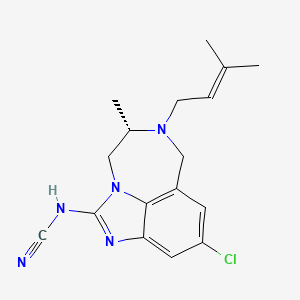
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with an imidazole ring, and a cyanamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Functionalization with Cyanamide: The final step involves the introduction of the cyanamide group. This can be achieved through the reaction of the intermediate compound with cyanogen bromide (BrCN) or cyanamide (NH2CN) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and butenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the benzodiazepine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the benzodiazepine core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its benzodiazepine core suggests possible uses in the treatment of neurological disorders, while its cyanamide group may confer additional pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. The cyanamide group may interact with other molecular pathways, potentially inhibiting enzymes or modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar core structure but lacking the imidazole ring and cyanamide group.
Midazolam: A benzodiazepine with a fused imidazole ring but different substituents.
Chlordiazepoxide: A benzodiazepine with a similar core but different functional groups.
Uniqueness
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- is unique due to its combination of a benzodiazepine core, an imidazole ring, and a cyanamide group. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
136722-78-6 |
|---|---|
Molecular Formula |
C17H20ClN5 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
[(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-yl]cyanamide |
InChI |
InChI=1S/C17H20ClN5/c1-11(2)4-5-22-9-13-6-14(18)7-15-16(13)23(8-12(22)3)17(21-15)20-10-19/h4,6-7,12H,5,8-9H2,1-3H3,(H,20,21)/t12-/m0/s1 |
InChI Key |
IKVFAKQWGKMLDP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC#N)Cl |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


